2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a chemical compound with the molecular formula C12H17NO4S It is characterized by the presence of methanesulfonyl and dimethoxy groups attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and methanesulfonyl chloride.
Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with an amine under acidic conditions.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylated derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline
- 2-Methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methanesulfonyl and dimethoxy groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-16-11-6-9-4-5-13(18(3,14)15)8-10(9)7-12(11)17-2/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRGOJVBAJLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.